

Application Notes and Protocols for CAL-101 (Idelalisib) Administration in Mouse Models

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A Note on Nomenclature: The compound "CAL-130" as specified in the query does not correspond to a known therapeutic agent in publicly available scientific literature. Based on common pharmaceutical naming conventions and the context of oncological research, it is highly probable that this is a typographical error for CAL-101, also known as Idelalisib (brand name Zydelig®). CAL-101 is a well-characterized, potent, and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ) and has been extensively studied in preclinical mouse models of B-cell malignancies. These application notes and protocols are therefore provided for CAL-101 (Idelalisib).

Introduction

CAL-101 (Idelalisib) is a first-in-class, orally bioavailable small molecule inhibitor of the p110δ catalytic subunit of PI3K.[1] The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers, particularly those of B-cell origin.[2] The delta isoform of PI3K is predominantly expressed in hematopoietic cells, making it an attractive therapeutic target for B-cell malignancies with the potential for a more favorable safety profile compared to pan-PI3K inhibitors.[1] Preclinical studies in various mouse models have demonstrated the potent antitumor activity of CAL-101, leading to its clinical development and eventual FDA approval for the treatment of certain B-cell cancers.[1][3]

Mechanism of Action

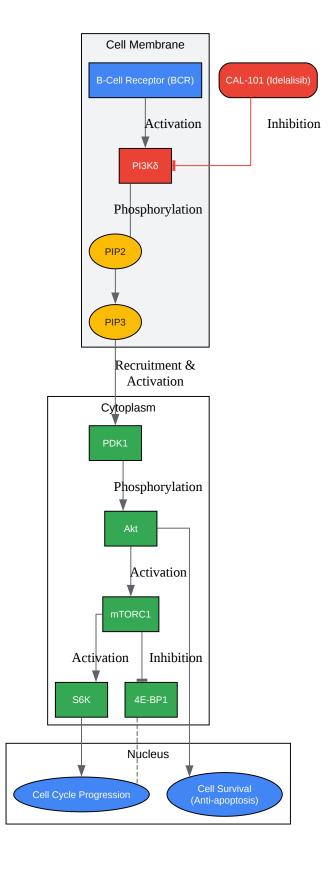


Methodological & Application

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CAL-101 selectively inhibits PI3Kδ, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[4][5] The subsequent deactivation of the Akt/mTOR signaling cascade leads to the inhibition of cell growth, proliferation, and survival, ultimately inducing apoptosis in malignant B-cells.[2][6] Furthermore, CAL-101 has been shown to disrupt the supportive tumor microenvironment by inhibiting chemokine signaling and B-cell receptor (BCR) signaling, which are crucial for the survival and proliferation of cancerous B-cells.[5]





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Figure 1: Simplified CAL-101 (Idelalisib) signaling pathway.



Application Notes

CAL-101 has been successfully utilized in a variety of mouse models to study its anti-cancer efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic (PK/PD) properties.

· Mouse Models:

- Xenograft Models: Immunocompromised mice, such as NOD-SCID-γ-null (NSG) mice, are commonly used for patient-derived xenograft (PDX) models or for the subcutaneous or systemic engraftment of human B-cell malignancy cell lines.[2]
- Syngeneic Models: For studies involving the tumor microenvironment and immune responses, syngeneic models using immunocompetent mice (e.g., C57BL/6) are appropriate.[7]
- Drug Formulation and Administration:
 - CAL-101 is soluble in DMSO and can be further diluted in vehicles such as a combination of PEG300, Tween-80, and saline for in vivo administration.[8] A suspension in 1% carboxymethylcellulose (CMC) with 0.5% Tween-80 in saline has also been described.[8]
 - Oral Gavage (p.o.): This is a common route of administration for CAL-101, mimicking its clinical use. Dosages in the range of 30 mg/kg/day have been reported.[2]
 - Intraperitoneal (i.p.) Injection: For some studies, i.p. administration at doses around 40 mg/kg has been used.[7]
 - Intravenous (i.v.) Injection: Intravenous administration, for example, at 40 mg/kg, can be used for studies requiring rapid and complete bioavailability.[9]
- Monitoring and Endpoints:
 - Tumor Growth: Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers.
 - Survival: Kaplan-Meier survival analysis is a key endpoint for efficacy studies.



- Pharmacodynamic Readouts: Tumor and/or blood samples can be collected to assess the inhibition of the PI3K pathway through methods like Western blotting or flow cytometry for phosphorylated proteins (e.g., p-Akt, p-S6).[2]
- Toxicity: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model



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Figure 2: General experimental workflow for an in vivo efficacy study.

- Cell Culture: Culture a human B-cell lymphoma cell line (e.g., SU-DHL-5, KARPAS-422) under standard conditions.
- Animal Model: Use 6-8 week old female NOD-SCID-y-null (NSG) mice.
- Tumor Cell Implantation:
 - Harvest cells during their logarithmic growth phase.
 - \circ Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 μ L.
 - Inject 100 μL of the cell suspension subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring and Randomization:
 - Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
 - Calculate tumor volume using the formula: (Length x Width^2) / 2.



- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
- Drug Preparation and Administration:
 - Prepare CAL-101 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
 - Administer CAL-101 orally (p.o.) at a dose of 30 mg/kg once daily.
 - The control group should receive the vehicle only.
- Efficacy Assessment:
 - Continue to monitor tumor volume and body weight throughout the study.
 - The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity.
- Tissue Collection and Analysis:
 - At the end of the study, euthanize the mice and excise the tumors.
 - A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry.

Protocol 2: Western Blot Analysis of p-Akt in Tumor Tissue

- Protein Extraction:
 - Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration using a BCA assay.



- SDS-PAGE and Western Blotting:
 - Denature 20-30 μg of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins on a 10% SDS-polyacrylamide gel.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection:
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
 - Quantify the band intensities using densitometry software.

Data Summary In Vitro Activity of CAL-101



Parameter	Value	Cell Lines/Conditions	Reference
IC50 (p110δ)	2.5 nM	Cell-free assay	[8][10]
IC50 (p110α)	8,600 nM	Cell-free assay	[6]
IC50 (p110β)	4,000 nM	Cell-free assay	[6]
IC50 (p110y)	2,100 nM	Cell-free assay	[6]
EC50 (p-Akt inhibition)	0.1 - 1.0 μΜ	SU-DHL-5, KARPAS- 422, CCRF-SB cells	[11][12]
EC50 (B-cell proliferation)	6 nM	BCR crosslinking	[4]
EC50 (Basophil activation)	8.9 nM	Anti-FcεR1 stimulation	[4]

In Vivo Administration of CAL-101 in Mouse Models



Mouse Model	Cell Line/Conditi on	Route of Administrat ion	Dosage	Outcome	Reference
NSG Mice	Ph-like ALL (PDX)	Oral gavage (p.o.)	30 mg/kg/day for 3 days	Potent in vivo inhibition of p-PI3K, p-mTOR, p-S6, and p-Akt	[2]
C57BL/6 Mice	B16F10 metastasis model	Intraperitonea I (i.p.)	40 mg/kg (5 injections)	Promoted anti- metastatic properties of NK cells	[7]
C57BL/6 Mice	Cerebral stroke model	Intravenous (i.v.)	40 mg/kg	Reduced TNF secretion and neuroinflamm ation	[9]

Pharmacokinetic Parameters of Idelalisib (Human Data)

Note: Detailed pharmacokinetic data for CAL-101 specifically in mice is not readily available in the provided search results. The following human data is for reference.



Parameter	Value	Population	Reference
Dosing Regimen	50-350 mg, once or twice daily	Patients with relapsed/refractory CLL	[5][13]
Metabolism	Primarily via aldehyde oxidase (AO) and to a lesser extent via CYP3A	Healthy individuals and patients	[14]
Drug Interactions	Co-administration with strong CYP3A inducers should be avoided	General recommendation	[14]
Food Effect	No clinically relevant food effect	General recommendation	[14]

Disclaimer: These protocols and notes are intended for research purposes only and should be adapted and optimized based on specific experimental requirements and institutional guidelines for animal care and use.

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